2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22-14-18-5-3-7-20(18)25-27(22)15-16-10-12-26(13-11-16)23(29)21-9-8-17-4-1-2-6-19(17)24-21/h1-2,4,6,8-9,14,16H,3,5,7,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBYKDXMCONPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline-2-carbonyl group can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperidine Ring Formation: The piperidine ring is often introduced through the hydrogenation of pyridine derivatives or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Cyclopenta[c]pyridazinone Synthesis: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or through the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that belongs to the pyridazinone derivatives class. It combines quinoline and piperidine elements, making it interesting for medicinal chemistry and pharmaceutical uses.
Chemical Properties and Synthesis
This compound is a pyridazinone derivative because it has a pyridazinone ring system and also contains quinoline and piperidine functional groups, which may contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions.
- Other names The compound is also known by the catalog number AA026EGA .
- Molecular Formula C23H24N4O
- Molecular Weight 388.5
Potential Applications in Cancer Therapy
Many pyrazole, pyrimidine, and related derivatives have shown anticancer effects .
- CDK2 Inhibitors Some pyrazolo-pyrimidine analogs have demonstrated antitumor activities by testing their effects on CDK2/cyclin E and their antiproliferative effects against MCF-7 and K-562 cancer lines . SAR analysis has shown that the anticancer activity of these compounds is affected by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
- CDK4/6 Inhibitors Pteridin-7(8H)-one derivatives have been synthesized as CDK4/6 inhibitors and have shown anticancer activities against HCT116, MDA-MB-231, HeLa, and HT-29 cells .
Mechanism of Action
The mechanism of action of 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription, while the piperidine ring can interact with neurotransmitter receptors, modulating their activity. The cyclopenta[c]pyridazinone structure can inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Cyclopenta[c]pyridazinone Derivatives
Compounds sharing the cyclopenta[c]pyridazinone scaffold exhibit diverse bioactivities:
Key Insight: The cyclopenta[c]pyridazinone core is linked to anti-inflammatory and antiparasitic activities, but substituents critically modulate potency. Compound X’s quinoline-piperidine chain may enhance selectivity or bioavailability compared to simpler analogs .
Pyridazin-3-one Derivatives with Piperidine/Piperazine Substituents
Pyridazinone derivatives with nitrogenous side chains are explored for therapeutic applications:
Key Insight: Piperidine/piperazine substituents improve pharmacokinetic properties (e.g., solubility, receptor binding). Compound X’s quinoline-2-carbonyl group may confer distinct receptor interactions compared to benzoyl or thienyl analogs .
Quinoline-Containing Analogs
Quinoline derivatives are prominent in medicinal chemistry:
Key Insight: Quinoline-piperidine hybrids are synthetically accessible and often target microbial or inflammatory pathways. Compound X’s fused pyridazinone core may expand its mechanistic scope beyond typical quinoline-based drugs .
Biological Activity
The compound 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety linked to a piperidine and a cyclopentapyridazine core. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: Quinoline Derivatives
A study evaluated several quinoline derivatives for their anticancer properties. Compounds were tested against four different cancer cell lines, revealing that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents. The mechanism was linked to the inhibition of sirtuins, which are proteins involved in cellular regulation and apoptosis .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. In vitro studies have shown that certain derivatives can effectively inhibit the growth of bacteria and fungi.
Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | IC50 (µg/mL) | Reference |
|---|---|---|---|
| N-cyclohexylquinoline-2-carboxamide | M. tuberculosis | 0.014 | |
| 2-(pyrrolidin-1-ylcarbonyl)quinoline | M. kansasii | 0.020 | |
| 1-(2-naphthoyl)pyrrolidine | M. avium | 0.025 |
These results suggest that the compound may exhibit similar antimicrobial properties due to its structural similarities with known active quinoline derivatives.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to increased caspase activity and cell death.
- Enzyme Inhibition : Some studies indicate that quinoline derivatives can inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS .
- Metal Coordination : The ability of quinolines to coordinate with metal ions may enhance their biological efficacy through the formation of metal-complexes that can interact with biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the side chains or functional groups can significantly alter their potency and selectivity against various biological targets.
Key Findings from SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
